molecular formula C13H20N2O3S B14827402 N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14827402
M. Wt: 284.38 g/mol
InChI Key: JBZVGIVMBLUNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(6-tert-butyl-5-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)12-10(18-9-5-6-9)7-8-11(14-12)15-19(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

JBZVGIVMBLUNNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the tert-butyl and cyclopropoxy groups through substitution reactions. The final step involves the sulfonation of the pyridine ring to introduce the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions: N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.

    Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • N-(6-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison: N-(6-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. This structure imparts specific chemical and physical properties that may differ from similar compounds. For example, the presence of the cyclopropoxy group can influence the compound’s reactivity and binding affinity compared to other pyridine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.